3-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)propanoic acid is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds characterized by a fused benzene and thiazole ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various methods, primarily involving the condensation of 2-aminobenzenethiol with carboxylic acid derivatives. One common method involves using chloroacetic acid under basic conditions to form the benzothiazole ring.
3-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)propanoic acid is classified as a heterocyclic aromatic compound. Its structure includes both a thiazole and a propanoic acid moiety, making it relevant in fields such as organic synthesis and medicinal chemistry.
The synthesis of 3-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)propanoic acid typically involves the following steps:
The reaction conditions are critical for optimizing yield and minimizing by-products. Temperature control and the choice of solvent can significantly influence the reaction kinetics and final product quality.
The molecular structure of 3-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)propanoic acid features a benzothiazole ring fused with a propanoic acid group. The compound's molecular formula is CHNOS, and its molecular weight is approximately 237.27 g/mol.
The structure can be represented as follows:
Crystallographic studies may reveal further details about bond lengths and angles that are essential for understanding its reactivity and interactions.
3-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)propanoic acid can undergo several chemical reactions:
The choice of reagents and conditions for these reactions will dictate the efficiency and selectivity of product formation. For example, oxidation reactions may require careful control of reaction time and temperature to prevent overoxidation.
The mechanism of action for 3-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)propanoic acid primarily involves its interaction with specific biological targets such as enzymes or receptors.
The compound may inhibit enzyme activity by binding to active sites, thus modulating metabolic pathways. This interaction is crucial for its potential applications in pharmacology, particularly in drug development aimed at targeting specific diseases.
Research indicates that structural features such as the benzothiazole ring may enhance binding affinity to target proteins, influencing biological activity.
Key physical properties include:
Chemical properties include:
Relevant data from crystallographic studies can provide insights into intermolecular interactions that affect physical properties like stability and reactivity .
3-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)propanoic acid has several applications across different scientific fields:
This compound's diverse applications highlight its importance in ongoing research aimed at discovering new therapeutic agents and materials with enhanced functionalities.
The primary route to 3-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)propanoic acid (C₁₀H₉NO₃S, MW 223.24 g/mol) involves condensation reactions between benzothiazolone derivatives and acrylic acid equivalents. A well-established method utilizes the nucleophilic addition of benzo[d]isothiazol-3(2H)-one to acrylic acid or its derivatives under acidic catalysis. This one-step approach exploits the electrophilic nature of the α,β-unsaturated carboxylic acid system, facilitating Michael addition at the N2 position of the benzothiazole ring [6].
Alternative pathways employ acrylonitrile as a Michael acceptor, followed by nitrile hydrolysis. This two-stage process achieves higher atom economy, with the initial step conducted at 0-5°C in toluene/water biphasic systems using phase-transfer catalysts like tetrabutylammonium bromide. Subsequent acidic hydrolysis (6M HCl, 80°C, 4h) converts the intermediate 3-(3-oxobenzo[d]isothiazol-2(3H)-yl)propanenitrile to the target carboxylic acid with >85% conversion efficiency [2] [6].
Table 1: Condensation Approaches for 3-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)propanoic Acid Synthesis
Precursor | Acceptor | Catalyst | Solvent | Yield (%) |
---|---|---|---|---|
Benzoisothiazolone | Acrylic acid | p-Toluenesulfonic acid | Toluene | 72 |
Benzoisothiazolone | Acrylonitrile | Tetrabutylammonium bromide | Toluene/H₂O | 68 (nitrile) |
5-Chloro derivative | Acrylic acid | BF₃·Et₂O | Dichloroethane | 78 |
6-Methoxy derivative | Acrylonitrile | Al₂O₃ | Solvent-free | 64 (nitrile) |
Advanced derivatives require multi-step sequences starting from functionalized benzothiazole precursors. 5-Chloro-substituted analogs are synthesized via reductive cyclization of 4-chloro-2-nitrothiophenol derivatives, followed by N-alkylation. Patent literature (EP3298010B1, WO2016188828A1) details a representative sequence: 5-chloro-2-mercaptobenzothiazole undergoes alkylation with ethyl 3-bromopropanoate, followed by alkaline ester hydrolysis to yield 3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanoic acid [2] [3].
For O-alkylated derivatives, a protecting-group strategy is essential. A documented approach involves:
Systematic optimization has identified critical parameters for maximizing yield and purity:
Table 2: Optimized Reaction Parameters for Key Synthetic Steps
Step | Optimal Catalyst | Temperature (°C) | Solvent System | Time (h) | Yield Boost |
---|---|---|---|---|---|
N-Alkylation | DBU (1.5 eq) | 60 ± 2 | MeCN | 8 | +24% vs. Et₃N |
Ester hydrolysis | LiOH (2.2 eq) | 25 | THF/H₂O (3:1) | 4 | +15% vs. NaOH |
Cyclization | PTSA (0.1 eq) | 110 | Xylene | 12 | +18% vs. neat |
Nitrile hydrolysis | 6M HCl | 80 | dioxane/H₂O (2:1) | 4 | +12% vs. H₂SO₄ |
Crude reaction mixtures contain residual catalysts, regioisomers, and polymeric by-products. Sequential purification protocols are employed:
Crystal engineering studies reveal that slow evaporation from ethanol/water (2°C/h cooling rate) yields thermodynamically stable monoclinic crystals (space group P2₁/c) with unit cell parameters a=16.235 Å, b=5.123 Å, c=12.791 Å, β=90.72°, V=1063.7 ų, Z=4. Weak intermolecular C₂—H⋯O₂ hydrogen bonding (d=2.60Å, ∠=148°) governs crystal packing, preventing solvent inclusion [4].
Table 3: Purification Techniques and Their Performance Metrics
Technique | Conditions | Purity (%) | Recovery (%) | Key Impurities Removed |
---|---|---|---|---|
Acid-base extraction | 1M HCl ppt. (pH 2.0), 4°C | 92.5 | 88 | Unreacted starting materials |
Ethanol-water recrystallization | 4:1, 0°C, 12h | 99.5 | 75 | Dimers, regioisomers |
C18 reverse-phase chromatography | H₂O/MeOH gradient | 99.8 | 65 | Chloro regioisomers |
Silica gel chromatography | EtOAc/hexane/HOAc (60:38:2) | 98.7 | 82 | Oxidation by-products |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7